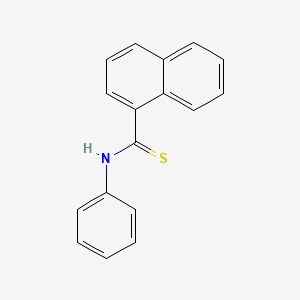![molecular formula C18H16N4OS B12009185 2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)
2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the triazole derivative with 2-allyl-6-hydroxybenzaldehyde under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and allyl groups, leading to the formation of quinones and epoxides, respectively.
Reduction: Reduction reactions can target the triazole ring or the imine group, resulting in the formation of amines or reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and epoxides.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted phenols and triazole derivatives.
Applications De Recherche Scientifique
2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as an additive in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-allyl-6-{(E)-[(3-mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- 2-allyl-6-{(E)-[(3-mercapto-5-(3-methylphenyl)-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- 2-allyl-6-{(E)-[(3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Uniqueness
The uniqueness of 2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group, a phenolic hydroxyl group, and a triazole ring makes it a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C18H16N4OS |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4OS/c1-2-7-13-10-6-11-15(16(13)23)12-19-22-17(20-21-18(22)24)14-8-4-3-5-9-14/h2-6,8-12,23H,1,7H2,(H,21,24)/b19-12+ |
Clé InChI |
PEMIHEDWSNAPDD-XDHOZWIPSA-N |
SMILES isomérique |
C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)O |
SMILES canonique |
C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)





![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009135.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)

![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)
